
4-Pyridinepropanol
Overview
Description
4-Pyridinepropanol is a heterocyclic organic compound with the molecular formula C8H11NO. It consists of a pyridine ring attached to a three-carbon chain ending in a hydroxyl group. This compound is known for its ability to form classical Werner complexes due to the basic lone pair of electrons on the nitrogen atom, which are not involved in the resonance structure of the pyridine aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Pyridinepropanol can be synthesized through various methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with sodium borohydride in the presence of ethanol, followed by acidification to yield this compound . Another method involves the reduction of 4-pyridinepropanone using lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of 4-pyridinecarboxaldehyde using a palladium catalyst under high pressure and temperature . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinepropanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-pyridinepropanoic acid using oxidizing agents such as potassium permanganate.
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: 4-Pyridinepropanoic acid.
Reduction: 4-Pyridinepropanamine.
Substitution: 4-Pyridinepropyl chloride.
Scientific Research Applications
Surface Modification
One prominent application of 4-Pyridinepropanol is in the field of surface modification. It can be covalently immobilized onto silicon surfaces to create functionalized interfaces. For instance, studies have demonstrated the successful grafting of this compound monolayers on Si(111) surfaces using mild photochemical and thermal methods . This modification is crucial for developing sensors and enhancing the properties of semiconductor devices.
Biological Applications
This compound has shown potential in biological research, particularly in cell biology and cancer research. It has been utilized in cell culture applications where it acts as a stabilizing agent or a precursor for synthesizing biologically active compounds . Its role in enhancing cellular interactions makes it valuable for drug delivery systems and therapeutic applications.
Polymer Chemistry
In polymer chemistry, this compound serves as a building block for synthesizing various polymers with specific properties. Its incorporation into polymer matrices can improve solubility, thermal stability, and mechanical strength. The compound's ability to participate in quaternization reactions allows for the development of polyelectrolytes that exhibit unique properties such as conductivity and responsiveness to environmental changes .
Case Study 1: Covalent Immobilization on Silicon Surfaces
A study focused on the covalent immobilization of this compound on silicon surfaces highlighted its effectiveness in creating stable monolayers. The research demonstrated that these monolayers could significantly enhance the surface properties of silicon, making them suitable for applications in sensors and electronic devices .
In another study assessing the biological activity of this compound derivatives, researchers found that these compounds exhibited promising anti-cancer properties. The derivatives were tested against various cancer cell lines, showing significant cytotoxic effects, which suggests potential for therapeutic development .
Mechanism of Action
The mechanism of action of 4-pyridinepropanol involves its ability to form hydrogen bonds and coordinate with metal ions. The nitrogen atom in the pyridine ring can donate its lone pair of electrons to form complexes with metal ions, which can influence various biochemical pathways . Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinemethanol: Similar structure but with a shorter carbon chain.
3-Pyridinepropanol: The hydroxyl group is attached to the third carbon of the propyl chain.
2-Pyridineethanol: The hydroxyl group is attached to the second carbon of the ethyl chain.
Uniqueness
4-Pyridinepropanol is unique due to its specific positioning of the hydroxyl group on the propyl chain, which influences its reactivity and ability to form complexes with metal ions. This distinct structure allows it to participate in unique chemical reactions and applications compared to its analogs .
Biological Activity
4-Pyridinepropanol, a compound with the molecular formula , has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring with a propanol side chain, contributing to its unique chemical properties. The compound is classified under pyridine derivatives, which are known for their varied biological activities. Its structural formula can be represented as follows:
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, the compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
2. Anticancer Properties
Studies have explored the anticancer potential of this compound derivatives. A case study involving synthesized derivatives showed that certain modifications to the compound enhanced its cytotoxic effects on cancer cell lines, particularly breast and ovarian cancer cells. The mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells .
3. Neuroprotective Effects
Emerging data suggest that this compound may possess neuroprotective properties. It has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in these conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in cancer progression and microbial resistance.
- Antioxidant Properties: By scavenging free radicals, this compound may protect cells from oxidative damage.
- Modulation of Signaling Pathways: It influences various signaling pathways related to cell survival and apoptosis, enhancing its therapeutic potential against tumors.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of this compound against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, highlighting its potential as an antibacterial agent .
Case Study 2: Cancer Cell Line Testing
In a separate investigation, derivatives of this compound were tested for cytotoxicity on MCF-7 (breast cancer) and A2780 (ovarian cancer) cell lines. The most potent derivative exhibited an IC50 value of 25 µM against MCF-7 cells, indicating significant anticancer activity .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Pyridinepropanol in laboratory settings?
- Methodological Answer : Synthesis of this compound (CAS 2629-72-3) typically involves nucleophilic substitution or reduction reactions. For example, the compound may be synthesized via catalytic hydrogenation of 4-pyridinepropionaldehyde derivatives. Key parameters include reaction temperature (optimized near 25–40°C, aligning with its melting point range of 35–39°C ), solvent selection (partially miscible in water, suggesting polar aprotic solvents like DMF), and purification via column chromatography. Structural confirmation should follow using NMR and mass spectrometry, referencing the SMILES string (C1=CN=CC=C1CCCO) to validate the pyridine-propanol backbone .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Purity Assessment : Use HPLC with a C18 column and UV detection at 254 nm, leveraging its aromatic pyridine moiety for absorbance. Compare retention times against commercial standards.
- Structural Confirmation : Employ H/C NMR to identify peaks corresponding to the pyridine ring (δ 8.5–7.5 ppm) and propanol chain (δ 3.6–1.5 ppm). Mass spectrometry (ESI+) should show a molecular ion at m/z 138.1 (CHNO) .
- Physical Properties : Verify melting point (35–39°C) and refractive index (n ≈ 1.53) to ensure consistency with literature values .
Q. What protocols ensure the stability of this compound during storage and handling?
- Methodological Answer :
- Storage : Store at 4°C in airtight, amber-glass containers to prevent degradation from light and moisture.
- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products like pyridine derivatives.
- Handling : Use inert atmospheres (N) during reactions to minimize oxidation of the propanol group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., pKa discrepancies) for this compound?
- Methodological Answer :
- Data Harmonization : Perform meta-analysis using tools like Cochran’s Q test to quantify heterogeneity across studies. Calculate I² statistics to determine if variability arises from true differences (e.g., solvent effects) or measurement error .
- Experimental Replication : Re-measure pKa under standardized conditions (25°C, ionic strength 0.1 M). Use potentiometric titration with a glass electrode calibrated against buffer solutions. Compare results with the literature value of 5.84 .
Q. What experimental frameworks are suitable for studying this compound’s role in apoptosis or tumor suppression pathways?
- Methodological Answer :
- In Vitro Models : Use cancer cell lines (e.g., HeLa or MCF-7) treated with this compound. Apply the PICO framework:
- Population : Cancer cells.
- Intervention : Dose-dependent exposure (0.1–10 µM).
- Comparison : Untreated controls + positive controls (e.g., cisplatin).
- Outcome : Apoptosis markers (caspase-3 activation, Annexin V staining) .
- Data Interpretation : Address confounding variables (e.g., solvent toxicity) via dose-response curves and statistical models (ANOVA with post-hoc tests).
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives for structure-activity studies?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design evaluating:
- Temperature (30°C vs. 50°C).
- Catalyst (Pd/C vs. Raney Ni).
- Solvent (Ethanol vs. THF).
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions. Validate predictions with triplicate runs .
Q. Methodological Considerations
- Research Design : Align hypotheses with frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant). For instance, ensure apoptosis studies address gaps in pyridine-derivative mechanisms .
- Data Reporting : Follow PRISMA guidelines for systematic reviews of this compound’s bioactivity, including flow diagrams for study selection and risk-of-bias assessments .
- Ethical Compliance : For in vivo studies, document protocols for animal welfare and obtain institutional review board (IRB) approval, as outlined in human/animal research guidelines .
Properties
IUPAC Name |
3-pyridin-4-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-7-1-2-8-3-5-9-6-4-8/h3-6,10H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVZGDBCMQBRMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062564 | |
Record name | 4-Pyridinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2629-72-3 | |
Record name | 4-Pyridinepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2629-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinepropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002629723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyridinepropanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyridinepropanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3720 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyridinepropanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Pyridinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-pyridyl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.280 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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